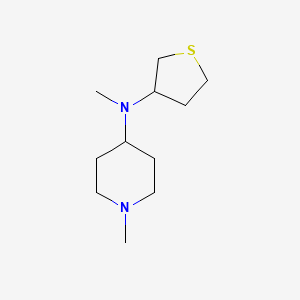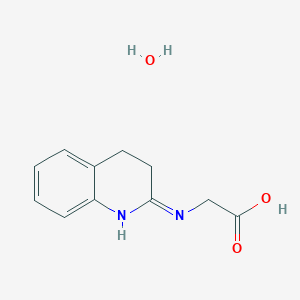
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine, also known as Troparil, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been studied extensively for its potential use in the treatment of various neurological disorders. In
Mécanisme D'action
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine works by inhibiting the reuptake of dopamine, which is a neurotransmitter that is involved in the regulation of movement, motivation, and reward. By inhibiting the reuptake of dopamine, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine increases the level of dopamine in the brain, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in the treatment of Parkinson's disease, ADHD, and addiction.
Biochemical and Physiological Effects
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It has been shown to increase the level of dopamine in the brain, which leads to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in the treatment of Parkinson's disease, ADHD, and addiction. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to have a low affinity for other neurotransmitter transporters, which reduces the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has several advantages and limitations for lab experiments. One advantage is its potency as a dopamine reuptake inhibitor, which makes it an ideal compound for studying the role of dopamine in various neurological disorders. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has a low affinity for other neurotransmitter transporters, which reduces the risk of side effects. However, one limitation of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine. One direction is the development of more potent and selective dopamine reuptake inhibitors that can be used in the treatment of various neurological disorders. Additionally, the use of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in combination with other drugs may be explored to enhance its therapeutic effects. Finally, the development of new animal models that mimic the symptoms of neurological disorders may help in the development of new treatments for these disorders.
Méthodes De Synthèse
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 3-thiophenemethanol with sodium hydride to form 3-thiophenemethoxide. This is followed by the reaction of 3-thiophenemethoxide with 4-piperidone to form 4-(3-thiophenemethoxy)-4-piperidone. The final step involves the reaction of 4-(3-thiophenemethoxy)-4-piperidone with methyl iodide to form N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine.
Applications De Recherche Scientifique
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to be a potent dopamine reuptake inhibitor, which means it increases the level of dopamine in the brain. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease and ADHD. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to be effective in reducing drug-seeking behavior in animals, suggesting its potential use in the treatment of addiction.
Propriétés
IUPAC Name |
N,1-dimethyl-N-(thiolan-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-12-6-3-10(4-7-12)13(2)11-5-8-14-9-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCCPBYPVNTBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6128264.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)
![2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6128270.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)

![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6128308.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6128322.png)
![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]phthalonitrile](/img/structure/B6128334.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N'-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6128369.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B6128374.png)